Free Drug Permeability and Bystander Activity: MMAF-Class (Auristatin F-Derived) vs. MMAE-Class Payloads
MMAF and its parent scaffold Auristatin F exhibit limited free drug membrane permeability compared to MMAE, directly impacting bystander killing capacity and off-target toxicity profiles. This difference is driven by the charged phenylalanine C-terminus of the MMAF class versus the uncharged norephedrine of MMAE [1]. When conjugated to anti-HER2 antibodies (trastuzumab or pertuzumab) via a cleavable linker, MMAF-based ADCs demonstrated significantly reduced drug accumulation in normal tissue surrounding tumors compared to MMAE-based ADCs in murine xenograft models [2].
| Evidence Dimension | Free drug cell permeability |
|---|---|
| Target Compound Data | MMAF (Auristatin F-derived): Limited cell permeability as free drug; charged phenylalanine C-terminus |
| Comparator Or Baseline | MMAE: Cell permeable; uncharged norephedrine C-terminus |
| Quantified Difference | Qualitative binary classification: permeable (MMAE) vs. limited permeability (MMAF) |
| Conditions | Free drug permeability assessment; murine xenograft tissue distribution analysis |
Why This Matters
For tumors with heterogeneous antigen expression, MMAE-class payloads may be preferred for bystander-mediated killing of antigen-negative cells; for targets where off-target toxicity is a primary concern, Auristatin F/MMAF-class payloads offer a narrower but potentially safer therapeutic window.
- [1] Okeley NM, et al. Cellular accumulation of auristatins delivered via antibody targeting. Cancer Res. 2006;66(8_Suppl):466-467. View Source
- [2] Hingorani DV, et al. Precision Chemoradiotherapy for HER2 Tumors Using Antibody Conjugates of an Auristatin Derivative with Reduced Cell Permeability. Mol Cancer Ther. 2020;19(1):157-167. View Source
